(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE
Overview
Description
(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound with a unique structure that combines a pyrazolo[3,4-b]pyridine core with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and propyl groups, and finally, the attachment of the piperazine moiety with the thienylmethyl substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for certain receptors or enzymes, providing insights into their function and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may enhance the performance of certain products or processes.
Mechanism of Action
The mechanism of action of (6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The compound may modulate the activity of these targets, leading to changes in cellular function and ultimately exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different application profile compared to (6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE.
Peptidomimetic compounds: These compounds share some structural similarities and are used in pharmaceutical research.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5OS/c1-2-7-27-21-19(14-23-27)18(13-20(24-21)16-5-6-16)22(28)26-10-8-25(9-11-26)15-17-4-3-12-29-17/h3-4,12-14,16H,2,5-11,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCIIVPFBJTBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)CC5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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